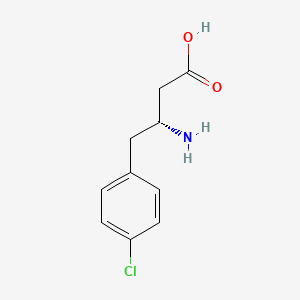

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid

Übersicht

Beschreibung

®-3-Amino-4-(4-chlorophenyl)butanoic acid is a chiral amino acid derivative with a specific configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to dissolve the reactants.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The process may also include steps for purification, such as crystallization or chromatography, to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as (R)-baclofen, is a chiral compound with applications spanning chemistry, biology, and medicine. It interacts with molecular targets such as enzymes or receptors, acting as an inhibitor or activator to modulate biochemical pathways. The precise mechanism of action varies depending on the application and target.

Scientific Research Applications

This compound is a valuable compound in various scientific fields:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

- Medicine It is investigated for potential therapeutic properties and its role as a precursor in drug development.

- Industry It is utilized in producing specialty chemicals and materials.

Biological Activities

This compound's structure and biological interactions suggest applications, particularly in medicinal chemistry and neuroscience. Studies indicate that it can inhibit glutathione S-transferase, an enzyme involved in detoxification processes in the body.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits glutathione S-transferase; potential application in cancer therapy |

| Neurotransmitter Interaction | Modulates glutamatergic neurotransmission; implications for cognitive function |

| Pharmacokinetics | BBB permeant; low inhibition of CYP enzymes; favorable drug development profile |

Case Studies and Research Findings

- Enzyme Inhibition: A study demonstrated that this compound effectively inhibited glutathione S-transferase activity in vitro, suggesting its potential use in enhancing the effectiveness of certain anticancer drugs by preventing drug detoxification.

- Neurotransmitter Interaction: An investigation focused on the compound's effects on synaptic transmission within the glutamatergic system and indicated that it could modulate synaptic plasticity, which is vital for learning and memory processes.

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: The enantiomer of the compound with different stereochemistry.

4-Aminocoumarin derivatives: Compounds with similar amino and aromatic functional groups.

Phenylalanine derivatives: Compounds with similar structural features but different substituents.

Uniqueness

®-3-Amino-4-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorophenyl group. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid, commonly referred to as baclofen, is a chiral amino acid derivative with significant biological activity. This compound is primarily recognized for its role as a gamma-aminobutyric acid (GABA) analog, influencing various neurological pathways and exhibiting therapeutic potential in treating muscle spasticity and other disorders.

Chemical Structure and Properties

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Chirality : The compound exists in an enantiomerically pure form, with the (R)-configuration being biologically active.

Baclofen functions primarily as a GABA_B receptor agonist, which leads to the inhibition of neurotransmitter release and results in muscle relaxation. It modulates synaptic transmission and reduces excitatory neurotransmission, making it effective in managing conditions characterized by excessive muscle tone.

Biological Activities

-

Neurological Effects :

- Baclofen has been shown to alleviate spasticity in conditions such as multiple sclerosis and spinal cord injury. Clinical studies indicate that it significantly reduces muscle stiffness and improves mobility in affected patients .

- Its action on GABA_B receptors also suggests potential applications in treating anxiety disorders and epilepsy due to its inhibitory effects on neuronal excitability .

-

Antimicrobial Activity :

- Research indicates that modifications of baclofen's structure can enhance its antimicrobial properties. For instance, conjugated derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Studies have reported minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for certain derivatives, highlighting the potential for developing new antimicrobial agents based on baclofen's structure .

-

Antioxidant Properties :

- Some studies suggest that baclofen derivatives exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related disorders. The antioxidant capacity of these compounds has been linked to their structural features, particularly the presence of halogen substituents on the phenyl ring .

Case Study 1: Baclofen in Spasticity Management

A clinical trial involving patients with multiple sclerosis demonstrated that oral baclofen significantly reduced muscle spasticity scores compared to placebo. Patients reported improved quality of life and decreased incidence of muscle spasms, reinforcing baclofen's efficacy as a muscle relaxant .

Case Study 2: Antimicrobial Activity of Baclofen Derivatives

A series of synthesized baclofen derivatives were evaluated for their antimicrobial properties using the agar-well diffusion method. Among these, compounds with additional halogen substitutions exhibited enhanced antibacterial activity, with zones of inhibition comparable to conventional antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | Enantiomer with potentially different activity |

| 3-Amino-4-(phenyl)butanoic acid | C10H13NO2 | Lacks chlorine substitution; different pharmacology |

| (R)-3-Amino-4-(2-chlorophenyl)butanoic acid | C10H12ClNO2 | Similar structure but different chlorophenyl group |

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-21-6 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.